2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole
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Overview
Description
2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions on the imidazole ring, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of NHC catalysts.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Various halides or organometallic reagents under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes . It may also interact with biological targets, disrupting microbial cell walls or interfering with metabolic pathways .
Comparison with Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole derivative with similar structural features.
1H-Imidazole, 4,5-dihydro-2-methyl-: A closely related compound with slight variations in its substituents.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Differing by the presence of a phenylmethyl group.
Uniqueness: 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective.
Properties
IUPAC Name |
2-methyl-2,4-di(propan-2-yl)-1,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-7(2)9-6-11-10(5,12-9)8(3)4/h7-8,11H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYGCOBTQRJFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(NC1)(C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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